molecular formula C4H7KO2 B7823363 CID 3084312

CID 3084312

Cat. No. B7823363
M. Wt: 126.20 g/mol
InChI Key: LBOHISOWGKIIKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3084312 is a useful research compound. Its molecular formula is C4H7KO2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3084312 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3084312 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 3084312 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base to form the final product, CID 3084312.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, base, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound., Step 2: The intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base to form the final product, CID 3084312.

properties

IUPAC Name

potassium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOHISOWGKIIKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3084312

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